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Compound of Interest

Compound Name: 4-Bromo-6-chloropicolinonitrile

Cat. No.: B1446205 Get Quote

Introduction: The Strategic Value of 4-Bromo-6-
chloropicolinonitrile
In the landscape of modern medicinal and agrochemical chemistry, the strategic construction of

complex heterocyclic scaffolds is paramount.[1][2] 4-Bromo-6-chloropicolinonitrile (CAS No.

1206247-90-6) has emerged as a highly valuable and versatile building block for this purpose.

[3] Its utility is rooted in the unique electronic and steric properties conferred by its

trifunctionalized pyridine core. The presence of two distinct halogen atoms—a bromine at the

C6 position and a chlorine at the C4 position—provides a platform for selective, sequential

functionalization.[4] This differential reactivity, coupled with the synthetic versatility of the C2-

cyano group, allows researchers to navigate complex synthetic pathways with precision,

leading to the development of novel kinase inhibitors, bioactive molecules for crop protection,

and other high-value compounds.[5]

This guide provides an in-depth exploration of the chemical logic underpinning the use of 4-
Bromo-6-chloropicolinonitrile, complete with field-proven protocols for its key

transformations.
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A clear understanding of the physical properties of an intermediate is the foundation of

successful and safe experimentation.

Property Value Source

CAS Number 1206247-90-6 [3]

Molecular Formula C₆H₂BrClN₂ [6]

Molecular Weight 217.45 g/mol [6]

Appearance Solid [6]

Purity Typically ≥95% [6]

Safety & Handling: A Self-Validating System
Working with halogenated, nitrogen-containing heterocycles requires strict adherence to safety

protocols to protect both the researcher and the integrity of the experiment.

Personal Protective Equipment (PPE): Always handle 4-Bromo-6-chloropicolinonitrile in a

well-ventilated chemical fume hood.[7][8][9] Wear standard PPE, including a lab coat,

chemical-resistant gloves (inspect before use), and safety glasses with side-shields or

goggles conforming to NIOSH (US) or EN 166 (EU) standards.

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated

place.[7] It is advisable to store under an inert atmosphere (e.g., Argon or Nitrogen) to

prevent potential degradation.

Handling Precautions: Avoid formation of dust and aerosols.[8] Do not breathe dust, fumes,

or vapors.[7][8][10] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly

after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[7]

First Aid Measures:

If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and

seek medical attention.[7][10]
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In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15

minutes. If irritation persists, consult a physician.[7][8]

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact

lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get

immediate medical attention.[7][9][10]

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison

control center immediately.[9]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.[7][10]

Core Reactivity: The Logic of Orthogonal
Functionalization
The synthetic power of 4-Bromo-6-chloropicolinonitrile lies in the predictable and exploitable

differences in the reactivity of its three functional groups. This allows for a logical, step-wise

approach to building molecular complexity.

C6-Br Bond | The Site of Cross-Coupling: In palladium-catalyzed cross-coupling reactions,

such as the Suzuki-Miyaura coupling, the reactivity of aryl halides follows the general trend: I

> Br > Cl.[11] This fundamental principle is the cornerstone of this intermediate's utility. The

C-Br bond at the C6 position is significantly more susceptible to oxidative addition to a

Palladium(0) catalyst than the C-Cl bond at C4. This allows for the highly selective

introduction of aryl, heteroaryl, or alkyl groups at the C6 position while leaving the C4-chloro

substituent untouched for subsequent reactions.[11]

C4-Cl Bond | The Target for Nucleophilic Substitution: The chlorine atom at the C4 position is

activated towards Nucleophilic Aromatic Substitution (SNAr).[12] This activation is due to the

strong electron-withdrawing effects of both the pyridine ring nitrogen and the C2-cyano

group.[13] These groups stabilize the negatively charged Meisenheimer complex

intermediate that forms upon nucleophilic attack, thereby lowering the activation energy for

the substitution to occur.[14] This enables the facile introduction of a wide range of nitrogen,

oxygen, and sulfur nucleophiles.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAL07052~~PDF~~MTR~~CGV4~~EN~~2025-09-15%2017:14:27~~4-Bromopyridine%20hydrochloride~~
https://www.fishersci.com/store/msds?partNumber=AAH26961MD&productDescription=2-BRMO-6-CHLROPYRIDN+95%25+250MG&vendorId=VN00024248&countryCode=US&language=en
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAL07052~~PDF~~MTR~~CGV4~~EN~~2025-09-15%2017:14:27~~4-Bromopyridine%20hydrochloride~~
https://www.fishersci.com/store/msds?partNumber=CC53605DA&productDescription=2-BROMO-1-%282-CHLOROPYRID+1GR&vendorId=VN00092202&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAH54902&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=CC53605DA&productDescription=2-BROMO-1-%282-CHLOROPYRID+1GR&vendorId=VN00092202&countryCode=US&language=en
https://assets.thermofisher.com/DirectWebViewer/private/document.aspx?prd=ALFAAL07052~~PDF~~MTR~~CGV4~~EN~~2025-09-15%2017:14:27~~4-Bromopyridine%20hydrochloride~~
https://www.fishersci.com/store/msds?partNumber=AAH54902&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b1446205?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Coupling_Reactions_with_6_Bromo_4_chloroquinoline_3_carbonitrile.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Suzuki_Coupling_Reactions_with_6_Bromo_4_chloroquinoline_3_carbonitrile.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6899550/
https://pubmed.ncbi.nlm.nih.gov/12026986/
https://m.youtube.com/watch?v=IaplvqRJL1I
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1446205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C2-CN Group | The Versatile Handle: The cyano group is one of the most versatile

functionalities in organic synthesis.[15] It can be readily transformed into other critical

functional groups, providing further avenues for diversification.[15][16] Key transformations

include:

Hydrolysis: Conversion to a carboxylic acid (e.g., using strong acid or base with heat) or a

primary amide (using milder, controlled conditions).

Reduction: Transformation into a primary amine (aminomethyl group) using reducing

agents like LiAlH₄ or catalytic hydrogenation.

Organometallic Addition: Reaction with Grignard or organolithium reagents to form

ketones after hydrolytic workup.

This orthogonal reactivity profile enables a powerful synthetic strategy: Suzuki Coupling →

SNAr → Cyano Group Transformation, all from a single, readily available starting material.

Experimental Protocols & Workflows
Protocol 1: Selective Suzuki-Miyaura Cross-Coupling at
the C6-Position
This protocol describes a general method for the selective palladium-catalyzed coupling of an

arylboronic acid at the C6-bromo position.

Objective: To synthesize a 6-aryl-4-chloropicolinonitrile derivative.

Materials:

4-Bromo-6-chloropicolinonitrile (1.0 equivalent)

Arylboronic acid (1.2 equivalents)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)[17]

1,4-Dioxane, degassed
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Water, degassed

Schlenk flask or microwave vial

Inert gas (Argon or Nitrogen)

Procedure:

Reaction Setup: To a flame-dried Schlenk flask, add 4-Bromo-6-chloropicolinonitrile (1.0

eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.03 eq.), and Na₂CO₃ (2.0 eq.).[11]

Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas (Argon or

Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11][18]

Solvent Addition: To the flask, add degassed 1,4-dioxane and degassed water via syringe in

a 4:1 or 5:1 (v/v) ratio.[11][17] The final substrate concentration should be approximately 0.1

M.

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.[11]

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS

until the starting material is fully consumed (typically 4-12 hours).

Work-up: Once complete, cool the mixture to room temperature. Dilute the reaction with ethyl

acetate and water. Separate the organic layer, and extract the aqueous layer twice more with

ethyl acetate.[11]

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash

column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield

the pure 6-aryl-4-chloropicolinonitrile.[11][18]

Causality Behind Choices:

Catalyst: Pd(dppf)Cl₂ is a robust, air-stable catalyst effective for a wide range of boronic

acids and aryl halides. Its bulky ligand promotes the reductive elimination step.
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Base: The inorganic base is crucial for the transmetalation step of the catalytic cycle,

activating the boronic acid.[19]

Solvent: The dioxane/water mixture is effective at dissolving both the organic substrate and

the inorganic base, facilitating the reaction. Degassing is critical to prevent oxidation and

deactivation of the Pd(0) catalyst.[17]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at
the C4-Position
This protocol details the substitution of the C4-chloro group with a generic amine nucleophile.

Objective: To synthesize a 4-amino-6-bromo(or aryl)-picolinonitrile derivative.

Materials:

4-Chloro-substituted picolinonitrile (e.g., the starting material or the product from Protocol 1)

(1.0 equivalent)

Amine nucleophile (1.5 - 2.0 equivalents)

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Reaction vessel (e.g., sealed vial)

Procedure:

Reaction Setup: In a reaction vial, dissolve the 4-chloro-picolinonitrile substrate (1.0 eq.) in

DMSO.

Reagent Addition: Add the amine nucleophile (1.5 eq.) followed by the base, DIPEA (2.0 eq.).

Reaction Execution: Seal the vial and heat the mixture to 80-120 °C. The optimal

temperature will depend on the nucleophilicity of the amine.

Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-24 hours).
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Work-up: Cool the reaction to room temperature. Pour the mixture into water, which will often

precipitate the product. Alternatively, perform an aqueous workup by diluting with water and

extracting with an organic solvent like ethyl acetate.

Purification: Collect the precipitated solid by filtration or purify the crude material from

extraction via flash column chromatography to afford the final product.

Causality Behind Choices:

Solvent: Polar aprotic solvents like DMSO or DMF are ideal for SNAr reactions as they

solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its

reactivity.

Base: A non-nucleophilic organic base (DIPEA) or an inorganic base (K₂CO₃) is used to

scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Heat: SNAr reactions typically require thermal energy to overcome the activation barrier for

the formation of the Meisenheimer complex.

Visualization of a Sequential Synthesis Workflow
The true power of this intermediate is realized in sequential, multi-step syntheses. The

following workflow diagram illustrates the logical progression from the starting material to a

complex, di-substituted picolinonitrile scaffold.
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Starting Material

Step 1: Selective C-C Bond Formation

Step 2: C-N Bond Formation

4-Bromo-6-chloropicolinonitrile

Suzuki-Miyaura Coupling

  ArB(OH)₂, Pd Catalyst, Base

6-Aryl-4-chloropicolinonitrile

Nucleophilic Aromatic Substitution (SNAr)

  Nucleophile (Nu-H), Base, Heat

Final Product:
6-Aryl-4-(nucleophile)picolinonitrile

Click to download full resolution via product page

Caption: Sequential functionalization workflow using 4-Bromo-6-chloropicolinonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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